3-(Trifluoromethyl)piperidine

Computational Chemistry Conformational Analysis Drug Design

3-(Trifluoromethyl)piperidine (CAS 768-31-0) is a saturated six-membered nitrogen heterocycle bearing a trifluoromethyl (-CF₃) group at the 3-position of the piperidine ring. This substitution pattern imparts a unique combination of electronic and steric properties that are not observed in unsubstituted piperidine or in the more common 4-substituted analog.

Molecular Formula C6H10F3N
Molecular Weight 153.15 g/mol
CAS No. 768-31-0
Cat. No. B1302779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)piperidine
CAS768-31-0
Molecular FormulaC6H10F3N
Molecular Weight153.15 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C(F)(F)F
InChIInChI=1S/C6H10F3N/c7-6(8,9)5-2-1-3-10-4-5/h5,10H,1-4H2
InChIKeyJOHFJTBDUSVGQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Trifluoromethyl)piperidine (CAS 768-31-0): Procurement and Baseline Characterization for Medicinal Chemistry and Intermediate Sourcing


3-(Trifluoromethyl)piperidine (CAS 768-31-0) is a saturated six-membered nitrogen heterocycle bearing a trifluoromethyl (-CF₃) group at the 3-position of the piperidine ring . This substitution pattern imparts a unique combination of electronic and steric properties that are not observed in unsubstituted piperidine or in the more common 4-substituted analog [1]. The compound is commercially available as a racemic mixture with a purity specification of 97% , and it is widely utilized as a key intermediate in the synthesis of pharmaceutical agents targeting the central nervous system, including positive allosteric modulators of metabotropic glutamate receptor subtype 4 and 5-HT₇ receptor ligands . Its liquid physical state (density 1.154 g/mL at 25°C) and defined storage requirements (2-8°C) are critical parameters for laboratory handling and procurement planning.

Why Generic Piperidine Analogs Cannot Substitute for 3-(Trifluoromethyl)piperidine in Advanced Synthesis and Drug Discovery


The assumption that any trifluoromethyl-substituted piperidine, or even piperidine itself, can serve as a direct replacement for 3-(Trifluoromethyl)piperidine is fundamentally flawed and can derail both synthetic routes and structure-activity relationship (SAR) campaigns. The position of the strongly electron-withdrawing -CF₃ group on the piperidine ring drastically alters the molecule's conformational energy landscape, basicity, and metabolic stability compared to the 4-substituted analog or the unsubstituted parent [1][2]. Specifically, computational studies reveal that the 3-CF₃ group imposes a significantly increased axial penalty relative to a fluorine atom, leading to a distinct conformational preference in solution that is not observed for 4-substituted analogs [1]. Furthermore, SAR analyses of piperidine-containing drug candidates demonstrate that a -CF₃ group at the 3-position can dramatically reduce clearance rates and enhance oral bioavailability in ways that are not replicated by the same group at other positions or by other substituents [2]. Consequently, substituting a 3-CF₃ piperidine building block with a cheaper, seemingly similar analog risks producing a different major conformer, altering target binding kinetics, and compromising the pharmacokinetic profile of the final drug candidate.

Quantitative Differentiation of 3-(Trifluoromethyl)piperidine: A Data-Driven Procurement and Selection Guide


Conformational Preference and Axial Penalty of 3-CF₃ vs. 3-Fluoro Piperidine

Computational modeling at the CCSD(T)/CBS level of theory directly comparing 3-CF₃ and 3-fluoro piperidine reveals a significant divergence in their low-energy conformations. For 3-fluoropiperidine, the lowest-energy structure has the fluorine in the axial position due to the anomeric effect. However, for 3-(Trifluoromethyl)piperidine, the large steric bulk of the -CF₃ group results in an 'increased axial penalty,' making the equatorial conformation the lowest-energy structure [1]. This reversal of conformational preference is a critical differentiator that impacts molecular shape and target recognition.

Computational Chemistry Conformational Analysis Drug Design Stereoelectronic Effects

Impact of 3-CF₃ Substitution on Pharmacokinetic Clearance vs. Unsubstituted Piperidine

In a SAR study of piperidine-substituted quinolones as GnRH antagonists, the introduction of a trifluoromethyl group at the 6-position of the piperidine ring—which is structurally analogous to the 3-position in a simpler piperidine—led to a quantifiable improvement in pharmacokinetic parameters compared to the unsubstituted compound. Specifically, 'blocking the 6-position by a trifluoromethyl group reduced clearance rate and increased oral bioavailability' [1]. While the study was on a more complex scaffold, the data supports the class-level inference that a 3-CF₃ group on a piperidine confers metabolic stability advantages over an unsubstituted piperidine.

Pharmacokinetics Drug Metabolism SAR Bioavailability

Enzymatic Inhibitory Activity of 3-CF₃ Piperidine Derivatives as Elastase Inhibitors

A series of densely substituted piperidines functionalized with a trifluoromethyl group, designed and synthesized as elastase inhibitors, demonstrated potent in vitro activity. The most potent derivative, compound 4i, exhibited an IC₅₀ value of 0.341 ± 0.001 μM against elastase [1]. Molecular modeling indicated that the fluorine atoms of the -CF₃ group formed key hydrogen and hydrophobic bonds with active site residues (Thr41 and Thr96), highlighting the specific contribution of the trifluoromethyl moiety to target binding [1].

Enzyme Inhibition Elastase Medicinal Chemistry Anti-inflammatory

Synthetic Accessibility and Purity Profile: 3-CF₃ Piperidine as a Commercial Building Block

3-(Trifluoromethyl)piperidine is commercially available from multiple reputable vendors with a consistently high purity specification of 97% . Its physical properties, such as a density of 1.154 g/mL at 25°C and a boiling point of 74-75°C at 33 mmHg, are well-defined, facilitating accurate formulation and reaction planning . In contrast, more exotic or less common trifluoromethyl piperidine regioisomers (e.g., 2-substituted) often have limited commercial availability, lower purity grades, or significantly higher procurement costs due to more complex synthetic routes.

Synthetic Chemistry Building Block Purity Analysis Procurement

Optimal Application Scenarios for 3-(Trifluoromethyl)piperidine Based on Quantifiable Evidence


Scaffold for CNS Drug Discovery Targeting GPCRs and Ion Channels

Given its commercial documentation as a reactant for synthesizing positive allosteric modulators of metabotropic glutamate receptor subtype 4 (mGluR4) and 5-HT₇ receptor ligands, 3-(Trifluoromethyl)piperidine is a validated building block for central nervous system (CNS) drug discovery programs . Its conformational properties, which differ from other piperidine analogs [1], make it a strategic choice for exploring chemical space around G protein-coupled receptors (GPCRs) and ion channels where the 3D orientation of the -CF₃ group can be critical for achieving selectivity and potency.

Scaffold for CNS Drug Discovery Targeting GPCRs and Ion Channels

Given its commercial documentation as a reactant for synthesizing positive allosteric modulators of metabotropic glutamate receptor subtype 4 (mGluR4) and 5-HT₇ receptor ligands, 3-(Trifluoromethyl)piperidine is a validated building block for central nervous system (CNS) drug discovery programs . Its conformational properties, which differ from other piperidine analogs [1], make it a strategic choice for exploring chemical space around G protein-coupled receptors (GPCRs) and ion channels where the 3D orientation of the -CF₃ group can be critical for achieving selectivity and potency.

Enhancing Metabolic Stability and Oral Bioavailability in Lead Optimization

The class-level evidence showing that a -CF₃ group on the piperidine ring can reduce clearance and increase oral bioavailability positions 3-(Trifluoromethyl)piperidine as a key intermediate in lead optimization campaigns . When an unsubstituted piperidine-containing lead compound suffers from high clearance or poor oral exposure, substituting the piperidine with 3-(Trifluoromethyl)piperidine is a rational, data-supported strategy to potentially improve the pharmacokinetic profile of the series.

Development of Novel Elastase Inhibitors for Inflammatory Disorders

The potent in vitro inhibition of elastase (IC₅₀ = 0.341 μM) by a 3-CF₃ piperidine-derived compound validates the use of this building block for developing novel anti-inflammatory therapeutics . Researchers focused on skin disorders, chronic obstructive pulmonary disease (COPD), or other conditions where elastase plays a pathological role should prioritize 3-(Trifluoromethyl)piperidine as a core scaffold for their synthesis and screening libraries.

Reliable Supply Chain for High-Throughput and Medicinal Chemistry

For high-throughput screening (HTS) and large-scale medicinal chemistry efforts, the assured commercial availability and consistent 97% purity of 3-(Trifluoromethyl)piperidine from major vendors mitigate procurement delays and ensure experimental reproducibility [1]. Its well-defined physical properties and storage conditions (2-8°C) allow for straightforward integration into automated synthesis and liquid handling workflows, making it a dependable choice for organizations requiring a robust and scalable supply chain.

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